N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-21(19-16-17-6-1-2-7-18(17)29-19)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-8-3-4-9-22-20/h1-4,6-9,16H,5,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZBZJOARVSWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Sulfonyl Propyl Chain: The benzofuran derivative is then reacted with 1,3-propane sultone to introduce the sulfonyl propyl chain.
Piperazine Ring Formation: The sulfonyl propyl benzofuran intermediate is reacted with 4-(pyridin-2-yl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide can be characterized by its complex molecular structure, which includes a benzofuran moiety, a piperazine ring, and a sulfonamide group. Its molecular formula is , and it exhibits a molecular weight of approximately 398.47 g/mol. The presence of the pyridine and piperazine rings contributes to its biological activity, making it a candidate for various pharmacological applications.
Anticancer Activity
Research has highlighted the anticancer properties of compounds similar to this compound. For instance, studies have shown that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzofuran derivatives could induce apoptosis in MCF cell lines, suggesting potential use in cancer therapy .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Compound B | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity via cell cycle arrest |
Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological activities. Compounds containing this structure have been investigated for their potential in treating neurological disorders such as anxiety and depression. For example, piperazine derivatives have shown promise as serotonin receptor modulators, which could be beneficial in managing mood disorders .
Antimicrobial Properties
Recent studies suggest that sulfonamide derivatives exhibit antimicrobial activity. Research indicates that compounds similar to this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
Case Studies and Research Findings
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of the compound indicated significant tumor reduction in patients with advanced solid tumors when administered in combination with standard chemotherapy agents .
- Neuropharmacological Trial : A double-blind study assessed the effects of a piperazine-containing drug on patients with generalized anxiety disorder, showing improved symptoms compared to placebo .
- Antimicrobial Efficacy : A laboratory study tested various sulfonamide derivatives against resistant strains of bacteria, demonstrating that certain modifications to the piperazine structure enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to bind to various receptors, while the benzofuran core can interact with enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
Key compounds for comparison include those with benzofuran-carboxamide cores or piperazine-based substituents. Below is a comparative analysis:
Functional Group Impact
- Sulfonyl vs. Alkyl Linkers : The sulfonyl group in the target compound likely increases polarity compared to alkyl linkers in ’s succinic acid derivatives. This may reduce blood-brain barrier (BBB) penetration but improve metabolic stability .
- Pyridinyl vs. Isobutyryl Piperazine : The pyridinyl group in the target compound could enhance receptor affinity for aminergic targets (e.g., 5-HT₁A), whereas the isobutyryl group in ’s compound may prioritize lipophilicity over selectivity .
- Benzofuran vs.
Biological Activity
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound belongs to a class of organic compounds known as pyridinylpiperazines, which are characterized by their diverse biological activities, including interactions with various receptors and enzymes.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a benzofuran core substituted with a sulfonyl group linked to a piperazine moiety, which is further substituted with a pyridine ring. This unique combination contributes to its biological activity.
Structural Formula
Molecular Weight
- Average: 444.531 g/mol
- Monoisotopic: 444.1038 g/mol
This compound exhibits significant biological activity primarily through its interaction with sigma receptors. These receptors are implicated in various neurophysiological processes and have been associated with pain modulation, depression, and neuroprotection.
Affinity for Sigma Receptors
Research indicates that related compounds within the benzofuran class demonstrate high affinity for sigma receptors, particularly sigma-1. For instance, ligands synthesized with similar structures have shown Ki values ranging from 7.8 to 34 nM at the sigma-1 receptor, highlighting their potential therapeutic applications in treating conditions such as anxiety and depression .
Anticancer Activity
In addition to its receptor interactions, this compound has been investigated for its anticancer properties. Studies have reported that benzofuran derivatives exhibit moderate antineoplastic activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Sigma Receptor Affinity : A study on novel benzofuran derivatives found that modifications to the benzofuran structure significantly altered sigma receptor affinity, with some derivatives showing preferential binding to sigma-1 over sigma-2 receptors .
- Anticancer Potential : Research on related compounds demonstrated their ability to induce apoptosis in cancer cells, providing insights into their potential use as anticancer agents .
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection studies, indicating their potential role in treating neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Sigma Receptor Ki (nM) | Anticancer Activity | Neuroprotective Effect |
|---|---|---|---|
| KSCM-1 | 27.5 | Moderate | Yes |
| KSCM-5 | 34 | Moderate | Yes |
| KSCM-11 | 7.8 | Moderate | Yes |
Q & A
Q. What are the common synthetic routes for preparing N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide?
The compound is typically synthesized via amide coupling between benzofuran-2-carboxylic acid derivatives and sulfonamide-containing amines. A general procedure involves:
- Step 1 : Activate the carboxylic acid (e.g., using HBTU or EDCI) in anhydrous THF or DMF.
- Step 2 : React with a sulfonamide-functionalized propylamine intermediate (e.g., 3-aminopropylsulfonyl-piperazine derivatives) under basic conditions (e.g., Et₃N).
- Step 3 : Purify via silica gel chromatography or recrystallization (e.g., from ethanol/2-propanol mixtures) . Key validation includes ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity) .
Q. How is the structural integrity of this compound confirmed in academic research?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆ or CDCl₃) confirms the presence of benzofuran protons (δ 7.2–8.2 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and sulfonyl-linked propyl chains (δ 1.5–2.5 ppm) .
- Mass Spectrometry : ESI-MS or LCMS verifies molecular weight (e.g., observed [M+H]⁺ matching theoretical values) .
- Elemental Analysis : Used for purity assessment (e.g., C, H, N content within ±0.4% of theoretical) .
Q. What solvents and conditions are optimal for solubility during biological assays?
The compound shows limited aqueous solubility. Recommended protocols:
- Dissolve in DMSO (≤1% v/v final concentration) for in vitro studies.
- For in vivo work, use co-solvents like PEG-400 or cyclodextrin-based formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies may arise from:
- Structural variations : Minor differences in substituents (e.g., chloro vs. methoxy groups on the piperazine ring) significantly alter binding. Compare analogs in and .
- Assay conditions : Standardize radioligand competition assays (e.g., 5-HT₁A or σ receptors) using consistent buffer pH, temperature, and membrane preparation protocols .
- Purity : Confirm via HPLC-MS ; impurities >2% can skew IC₅₀ values .
Q. What strategies are effective for optimizing metabolic stability in derivative designs?
- Trifluoromethyl substitution : Introduce electron-withdrawing groups (e.g., CF₃) on aryl rings to reduce CYP450-mediated oxidation .
- Piperazine ring modifications : Replace with rigid heterocycles (e.g., tetrahydroisoquinoline) to hinder enzymatic degradation .
- In silico tools : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with lower clearance .
Q. How should researchers address low yields in the final coupling step of synthesis?
- Coupling reagent optimization : Replace HBTU with T3P® or PyBOP for sterically hindered amines .
- Temperature control : Perform reactions at 0–4°C to minimize side-product formation .
- Workup adjustments : Use liquid-liquid extraction (e.g., EtOAc/NaHCO₃) to remove unreacted acid/amine .
Q. What computational methods are suitable for predicting binding modes with neuronal receptors?
- Molecular docking : Use AutoDock Vina with crystal structures of 5-HT₁A (PDB: 6WGT) or σ receptors. Focus on key interactions:
- Sulfonyl group hydrogen bonding with Ser159 (5-HT₁A).
- Benzofuran π-π stacking with Phe362 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
Data Analysis & Troubleshooting
Q. How to interpret conflicting results in cytotoxicity assays across cell lines?
- Cell line variability : Validate using ≥3 lines (e.g., SH-SY5Y, HEK293) and normalize to housekeeping genes.
- Dose-response curves : Ensure IC₅₀ values are calculated from ≥8 data points using GraphPad Prism .
- Off-target effects : Screen against related receptors (e.g., dopamine D₂) via selectivity panels .
Q. What analytical techniques differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
